![molecular formula C18H21N5O2 B2814883 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide CAS No. 899995-82-5](/img/structure/B2814883.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide
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Overview
Description
“N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of compounds similar to “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” has been reported in the literature . For instance, the synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” consists of a pyrazole ring fused to a pyrimidine ring . This forms a pyrazolo[3,4-d]pyrimidine ring system, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” have been studied . For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications
Synthesis and Antimicrobial Activity
This compound has been utilized as a key intermediate in the synthesis of various heterocycles, demonstrating significant antimicrobial properties. Notably, the synthesis of new heterocycles incorporating the antipyrine moiety, where the compound served as an intermediate, showed promising antimicrobial activities. This includes the creation of coumarin, pyridine, pyrrole, thiazole, pyrido[2',3':3,4][pyrazolo[5,1-c]triazine, and aminopyrazole derivatives. These synthesized compounds were evaluated and found to exhibit antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor Activity
Another significant application is in the field of oncology, where derivatives of the compound have been synthesized and tested for antitumor activity. A study synthesized a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, one in particular demonstrated the most significant activity, suggesting potential as an antitumor agent (El-Morsy et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Research also includes the development of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. This showcases the versatility of the compound in synthesizing various heterocyclic structures with potential applications in medicinal chemistry and drug development (Rahmouni et al., 2014).
Drug Synthesis Intermediate
Furthermore, the compound has been used as a critical intermediate in the synthesis of targeted molecular agents, such as mTOR targeted PROTAC molecules, demonstrating its utility in advanced drug synthesis and design. This includes palladium-catalyzed reactions to create compounds with potential applications in targeted cancer therapies (Zhang et al., 2022).
Mechanism of Action
While the exact mechanism of action for “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” is not specified in the search results, compounds containing a pyrazolo[3,4-d]pyrimidine linkage have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other activities .
Future Directions
The future directions for research on “N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide” and similar compounds could involve further exploration of their synthesis, characterization, and in-vitro anticancer activity against various cancer cell lines . Additionally, the development of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage could be a promising area of study .
properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-5-7-13(8-12)9-15(24)21-22-11-19-16-14(17(22)25)10-20-23(16)18(2,3)4/h5-8,10-11H,9H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVRQINHWLFYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide |
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